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Clinical Trial Results at a Glance

The table below synthesizes key efficacy and safety outcomes from significant clinical studies on

Abexinostat.
. . . Objective Key Common Grade
Trial Phase/ Patient Dosing )
. . . Response Rate Efficacy =3 Adverse
Identifier Population Regimen o
(ORR) Findings Events (AEs)

| Phase I (2025) [1] | Chinese patients with r/r B-cell NHL (n=10) | 80 mg BID, 1 week on/1 week off |
40.0% (4/10) | » ORR in FL patients: 50.0% (3/6) [1] * Median PFS in FL: 8.38 months [1] | °
Thrombocytopenia (18.2%) [1] * Hypertriglyceridemia (27.3%) [1] | | Phase II (2017) [2] [3] | r/r NHL
(n=87) | 80 mg BID, 2 weeks on/1 week off | 28% | « ORR in FL: 56% [2] [3] * ORR in T-CL: 40% [2] [3] *
ORR in DLBCL: 31% [2] [3] | * Thrombocytopenia (80%) [2] [3] « Neutropenia (27%) [2] [3] * Anemia (12-
22%) [2] [3] | | Phase I/II (EudraCT 2009-013691-47) [4] | r/r HD, NHL, and CLL | Various schedules and
doses | Information missing | * The study defined the recommended Phase II dose and schedule [4] |

Information missing |

Experimental Protocol Detalils

To help you evaluate the validity of these results, here are the methodologies used in the key trials.
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Study Designh and Dosing

e Phase | (2025): This was a multi-center, dose-escalation study following a "3 + 3" design.
Abexinostat was administered orally at 40, 60, and 80 mg, twice daily (BID), on a schedule of seven
days on, seven days off in a 28-day cycle. The 80 mg BID dose was identified as the
Recommended Phase 2 Dose (RP2D) [1].

e Phase Il (2017): Patients received oral abexinostat at 80 mg BID for 14 days of a 21-day cycle.
Treatment continued until disease progression or unacceptable toxicity. Dose reductions were

permitted for management of toxicities [2] [3].

Patient Population

The trials enrolled patients with relapsed or refractory (r/r) hematologic malignancies who had exhausted

standard treatment options [1] [2].

¢ Key Inclusion Criteria: Histologically confirmed B-cell NHL or CLL; ECOG performance status of O-
1; adequate bone marrow, renal, and hepatic function [1] [2].

¢ Prior Therapies: Patients were heavily pre-treated, with a median of 3 prior lines of therapy (range:
1-11) in the Phase Il trial, indicating a population with high unmet medical need [2] [3].

Endpoint Assessment

o Efficacy: Response was evaluated using standardized International Working Group Revised
Response Criteria for Malighant Lymphomas. The primary efficacy endpoint was Objective
Response Rate (ORR), which includes both Complete Response (CR) and Partial Response (PR) [2]

[3].

o Safety: Adverse events (AEs) were continuously monitored and graded according to the National
Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE) [1] [2].

Mechanism of Action: HDAC Inhibition Pathway

Abexinostat is an orally available pan-histone deacetylase (HDAC) inhibitor. The following diagram

illustrates its proposed mechanism of action in exerting anti-tumor effects.
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* Inhibition of Proliferation

 Immunomodulation
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Figure 1: Proposed Anti-Tumor Mechanism of Abexinostat via HDAC Inhibition.

This mechanism is supported by preclinical research, which also suggests that Abexinestat can promote the
differentiation of human mesenchymal stem cells by increasing acetylation marks (H3K9Ac) on the

promoters of key differentiation genes [5].

Interpretation and Context for Validation

o Efficacy Validation: The consistency of the ~50% ORR in Follicular Lymphoma across multiple
trials strengthens the evidence for Abexinostat's activity in this specific patient population [1] [2] [3].

o Safety Profile: The most common significant toxicities are hematological, particularly
thrombocytopenia. The recent Phase | study (2025) reported a lower incidence of severe
thrombocytopenia, which may be attributable to the less dose-intense "one week on, one week off"
schedule [1] compared to the earlier "two weeks on, one week off* schedule [2]. This highlights the
importance of the dosing schedule in managing safety.

e Pharmacokinetics: Abexinostat has a rapid absorption (Tmax 0.5-1.0 h) and short half-life (median
T1/2 2.56-8.31 h), which supports the BID dosing schedule to maintain continuous drug exposure [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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